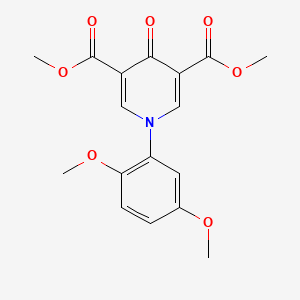![molecular formula C20H12N2O B10876823 Dibenzo[a,c]phenazin-10-ol](/img/structure/B10876823.png)
Dibenzo[a,c]phenazin-10-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[a,c]phenazin-10-ol is a compound belonging to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotectant activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[a,c]phenazin-10-ol can be achieved through various methods. One efficient method involves the reduction-cyclization of 2-nitroanilines and 9,10-phenanthrenequinone in the presence of indium and acetic acid in methanol under reflux conditions . Another approach includes the condensation of 1,2-diaminobenzenes with 2-hydroxy-1,4-naphthoquinone under solvent-free conditions at 75°C .
Industrial Production Methods
Industrial production methods for phenazines often involve multicomponent reactions and catalytic processes. For example, the Pd-catalyzed N-arylation and oxidative cyclization of 1,2-diaminobenzene/diphenylamines are commonly used .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo[a,c]phenazin-10-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenazine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, indium
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted phenazines with various functional groups .
Wissenschaftliche Forschungsanwendungen
Dibenzo[a,c]phenazin-10-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of dibenzo[a,c]phenazin-10-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial and antitumor effects . Additionally, its fluorescent properties allow it to be used as a probe in various biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenazine: The parent compound of the phenazine family, known for its antimicrobial properties.
Pyocyanin: A natural phenazine produced by Pseudomonas aeruginosa, with notable antimicrobial activity.
Clofazimine: A synthetic phenazine derivative used as an antituberculosis agent.
Uniqueness
Dibenzo[a,c]phenazin-10-ol is unique due to its specific structural features and high selectivity as a fluorescent probe for thiophenols. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C20H12N2O |
|---|---|
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
phenanthro[9,10-b]quinoxalin-10-ol |
InChI |
InChI=1S/C20H12N2O/c23-17-11-5-10-16-20(17)22-19-15-9-4-2-7-13(15)12-6-1-3-8-14(12)18(19)21-16/h1-11,23H |
InChI-Schlüssel |
XKRVCCJBSUHZRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC=C5O)N=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-Acetyl-5-[(acetylsulfanyl)methyl]-3-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}methyl ethanethioate](/img/structure/B10876749.png)
![4-[4-(Benzyloxy)-3-methoxyphenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10876753.png)
![3-{4-[(4-nitrophenyl)sulfanyl]benzyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10876760.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octadecanehydrazide](/img/structure/B10876764.png)


![2-Hydrazino-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B10876791.png)
![2-chloro-5-({[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine](/img/structure/B10876796.png)
![N-(4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10876797.png)
![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10876802.png)
![7-(4-Bromophenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10876809.png)
![(5Z)-5-[4-(decyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10876816.png)
![6-(4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10876819.png)
